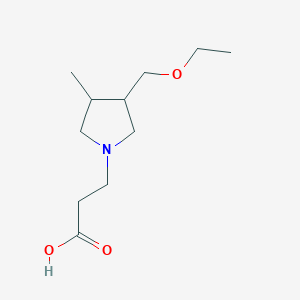

3-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid

Übersicht

Beschreibung

The compound “3-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid” is a complex organic molecule. It contains a propanoic acid group, which is a type of carboxylic acid, and a pyrrolidine ring, which is a type of cyclic amine .

Chemical Reactions Analysis

The compound, due to the presence of the carboxylic acid group, might undergo reactions typical for this group, such as esterification or amide formation. The pyrrolidine ring might participate in reactions typical for secondary amines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Carboxylic acids are typically polar and can form hydrogen bonds, which would make this compound likely soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Enzyme-Catalyzed Synthesis

A study by Brem et al. (2010) developed a multienzymatic procedure for the synthesis of highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids, starting from racemic substrates. This approach showcases the potential for producing optically active derivatives of similar compounds through enzyme-catalyzed reactions (Brem, J., Toșa, M., Paizs, Csaba, Vass, E., & Irimie, F., 2010).

Synthesis and Characterization

Hanzawa et al. (2012) demonstrated the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring, derived from 6-methyl-5-hepten-2-one. These processes highlight methodologies that could be applied to synthesize related compounds, including those with ethoxymethyl and propanoic acid functionalities (Hanzawa, Y., Hashimoto, K., Kasashima, Yoshio, Takahashi, Yoshiko, Mino, T., Sakamoto, M., & Fujita, T., 2012).

Polymorphism Study

Vogt et al. (2013) explored the polymorphism in a closely related compound, providing insights into the physical and chemical characterization of polymorphic pharmaceutical substances. Understanding such properties is crucial for the development of pharmaceuticals (Vogt, F., Williams, G., Johnson, Matthew N. R., & Copley, R., 2013).

Antimicrobial Drug Scaffold

Research on 3-Quinolin-4-one propanoic acids by Zubkov et al. (2016) analyzed analytical methods for quality control of active pharmaceutical ingredients. Their work emphasizes the molecular similarity with fluoroquinolone antibiotics, indicating the potential of structurally related compounds in antimicrobial drug development (Zubkov, V. O., Ruschak, N. I., Suleiman, M., Devyatkіna, A. O., & Gritsenko, I. S., 2016).

Renewable Sources for Chemical Synthesis

Flores et al. (2014) reported on the efficient heterocyclization of compounds to produce isoxazole and pyrazole derivatives, starting from levulinic acid. This research illustrates the utility of renewable resources in generating value-added chemicals, including those related to propanoic acid derivatives (Flores, A., Piovesan, L., Pizzuti, Lucas, Flores, D., Malavolta, J. L., & Martins, M., 2014).

Wirkmechanismus

Target of Action

The targets of a compound are usually proteins such as enzymes or receptors that the compound binds to, initiating a biological effect. Without specific information on “3-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid”, it’s hard to identify its exact targets. Many compounds with similar structures are known to interact with various receptors or enzymes, influencing their activity .

Mode of Action

The mode of action refers to how the compound interacts with its target to exert a biological effect. This often involves the compound binding to its target, which can lead to the activation or inhibition of the target’s function. The exact mode of action would depend on the specific target and the compound’s chemical structure .

Biochemical Pathways

Biochemical pathways are a series of chemical reactions occurring within a cell. In these pathways, the transformation of a molecule through several stages leads to a certain product. Without specific information, it’s difficult to determine the exact pathways “this compound” might affect .

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. These properties greatly influence a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of a compound’s action is the biological effect that occurs due to its interaction with its target. This could involve a wide range of effects, from inhibiting an enzyme’s activity to activating a cellular pathway .

Action Environment

The action environment refers to the conditions under which the compound exerts its effects. This can include factors like pH, temperature, the presence of other molecules, and more. These factors can influence a compound’s stability, efficacy, and the nature of its interaction with its target .

Eigenschaften

IUPAC Name |

3-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-3-15-8-10-7-12(6-9(10)2)5-4-11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLLRBKQXDQGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC1C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1479947.png)

![6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479948.png)

![3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479950.png)

![2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile](/img/structure/B1479954.png)

![methyl 2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1479956.png)

![1-(2-azidoethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479957.png)

![6-(tert-butyl)-1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479959.png)

![1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479960.png)

![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479961.png)

![1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479962.png)

![2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479963.png)

![2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479964.png)

![1-methyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479967.png)

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479969.png)